N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-3-carboxamide
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Overview
Description
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-3-carboxamide is a complex organic compound featuring an indole ring system conjugated with a triazole moiety and a carboxamide group. This compound has garnered attention due to its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Triazole Formation: The 2H-1,2,3-triazole ring can be formed via the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride, under coupling reagents like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like column chromatography and crystallization.
Types of Reactions:
Oxidation: The indole ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the triazole ring or the carboxamide group to produce corresponding reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the indole and triazole rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO₄ (potassium permanganate) and CrO₃ (chromium trioxide).
Reduction: Reducing agents like LiAlH₄ (lithium aluminium hydride) and DIBAL-H (Diisobutylaluminium hydride) are often used.
Substitution: Reagents like SOCl₂ (thionyl chloride) for converting carboxylic acids to acid chlorides, and various nucleophiles for substitution reactions.
Major Products Formed:
Oxidized Derivatives: Indole-3-carboxylic acid, Indole-3-aldehyde.
Reduced Derivatives: Indole-3-methanol, Triazole-2-amine.
Substituted Derivatives: Various substituted indoles and triazoles depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: The compound exhibits biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting various diseases.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The exact pathways depend on the biological context but may include signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Indole-3-carboxamide: Similar structure but lacks the triazole ring.
Triazole derivatives: Compounds with triazole rings but different substituents.
Indole derivatives: Compounds with indole rings but different functional groups.
Uniqueness: N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-3-carboxamide stands out due to its combination of indole and triazole rings, which provides unique chemical and biological properties not found in simpler analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11(2)15(10-21-18-7-8-19-21)20-16(22)13-9-17-14-6-4-3-5-12(13)14/h3-9,11,15,17H,10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEIFLAVHCQSIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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